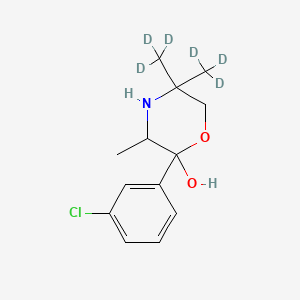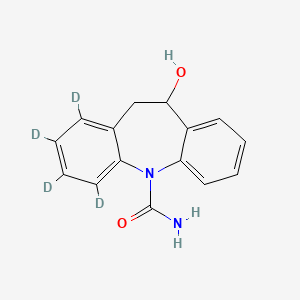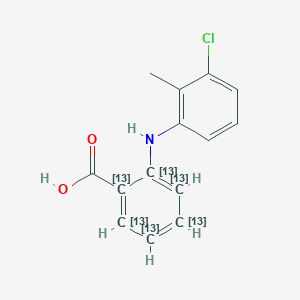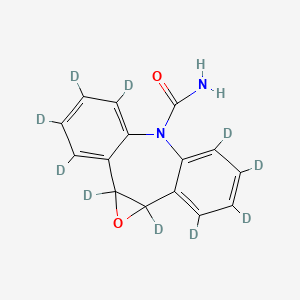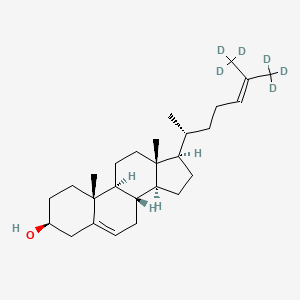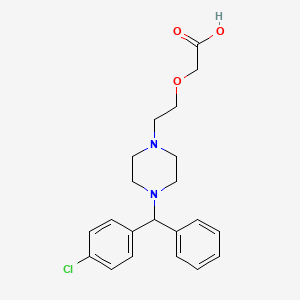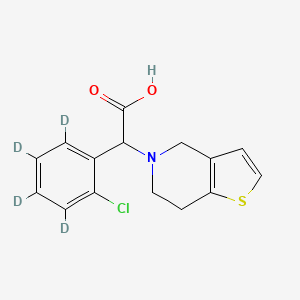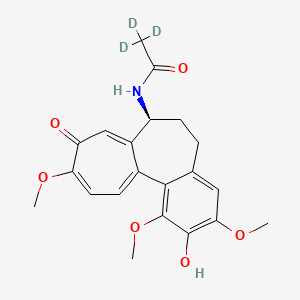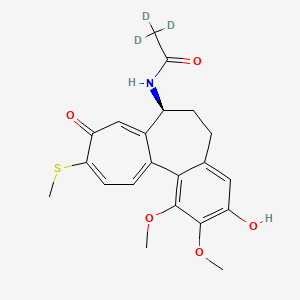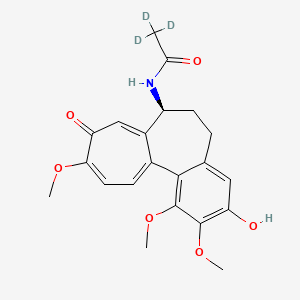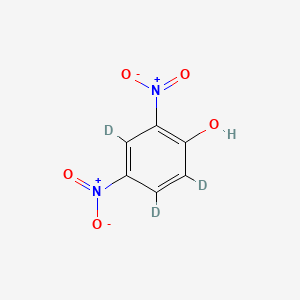
2,4-Dinitrophenol-d3
Vue d'ensemble
Description
2,4-Dinitrophenol-d3 is a derivative of 2,4-Dinitrophenol where three hydrogen atoms are replaced by deuterium . It is a stable isotope labelled compound used in research . It shares similar chemical properties with 2,4-Dinitrophenol, which is an organic compound that has been used in explosives manufacturing and as a pesticide and herbicide .
Synthesis Analysis
2,4-Dinitrophenol can be synthesized by nitration of phenol with nitric acid in an aqueous-alcoholic medium . Another method involves the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .Molecular Structure Analysis
The molecular formula of 2,4-Dinitrophenol-d3 is C6D3HN2O5 . The structure of 2,4-Dinitrophenol, its parent compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,4-Dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Aldehydes and ketones react to form yellow, orange, or reddish-orange precipitates with the 2,4-dinitrophenylhydrazine reagent .Physical And Chemical Properties Analysis
2,4-Dinitrophenol-d3 has a molecular weight of 187.125 . As a solid, 2,4-Dinitrophenol, its parent compound, is yellow, crystalline, and has a sweet, musty odor .Applications De Recherche Scientifique
Obesity Research : 2,4-Dinitrophenol (DNP) has been investigated for its potential in treating obesity. Studies on mice have shown that DNP can reduce weight gain by increasing energy expenditure and improving glucose tolerance without significant toxicity. However, its effectiveness varies with environmental temperature, suggesting a need for careful consideration in obesity drug assessment (Goldgof et al., 2014).
Environmental and Wastewater Treatment : Research on the degradation of 2,4-Dinitrophenol in synthetic wastewater using advanced oxidation processes has been conducted. For instance, Fe3O4@SiO2@TiO2/rGO magnetic nanoparticles have shown high efficacy in removing 2,4-Dinitrophenol from wastewater, highlighting its potential for environmental remediation (MirzaHedayat et al., 2018).
Health Risks and Public Safety : Despite its potential uses, 2,4-Dinitrophenol is also associated with significant health risks. For instance, it has been reported to cause fatal adverse effects, including hyperthermia and cataract. This highlights the importance of awareness and regulation in its use, particularly among body-conscious groups (Lee et al., 2014).
Biodegradation and Eco-Toxicity : Studies have focused on the biodegradation of 2,4-Dinitrophenol by microorganisms, which is crucial for managing its environmental impact. For example, specific microorganisms like Anabaena variabilis have shown high ability to remove 2,4-Dinitrophenol from industrial wastewater, demonstrating the potential for bioremediation strategies (Hirooka et al., 2006).
Chemical and Physical Properties : Research on the molecular and vibrational structure of 2,4-Dinitrophenol provides insights into its chemical properties. For instance, studies using Fourier transform infrared and FT-Raman spectroscopies have helped understand the intramolecular interactions and reaction mechanisms in 2,4-Dinitrophenol (Chiș, 2004).
Safety And Hazards
Orientations Futures
New approaches in drug development are needed to address the growing epidemic of obesity. 2,4-Dinitrophenol is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned due to severe toxicities . By enhancing our understanding of the PK–PD relationship, we can develop new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy .
Propriétés
IUPAC Name |
2,3,5-trideuterio-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBJCMHMOXMLKC-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745652 | |
| Record name | 2,4-Dinitro(~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trideuterio-4,6-dinitrophenol | |
CAS RN |
93951-77-0 | |
| Record name | 2,4-Dinitro(~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details























Synthesis routes and methods II
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

